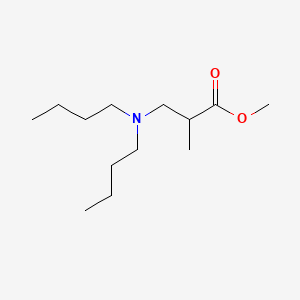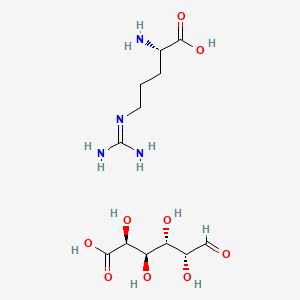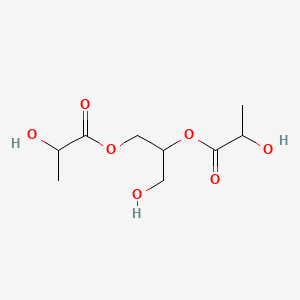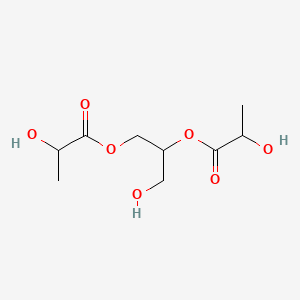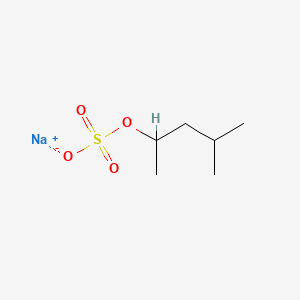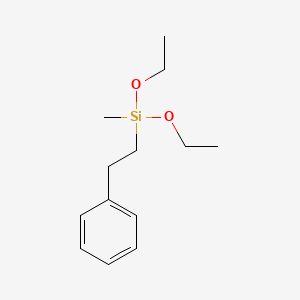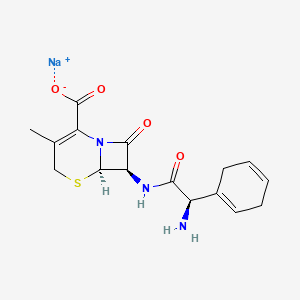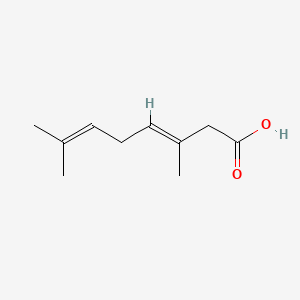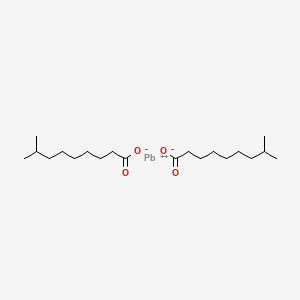
Lead(II) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(II) isodecanoate is an organometallic compound with the chemical formula Pb(C10H19O2)2. It is a lead salt of isodecanoic acid, where lead is in the +2 oxidation state. This compound is known for its applications in various industrial processes, particularly in the field of lubrication and as a stabilizer in certain types of plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(II) isodecanoate can be synthesized through a reaction between lead(II) oxide (PbO) and isodecanoic acid (C10H20O2). The reaction typically involves heating the reactants under reflux conditions to ensure complete reaction and formation of the lead salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of isodecanoic acid to a suspension of lead(II) oxide in an organic solvent. The mixture is then heated to facilitate the reaction, and the product is purified through filtration and recrystallization processes to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Lead(II) isodecanoate undergoes several types of chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under specific conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The isodecanoate ligands can be substituted by other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Carboxylic acids or other ligands in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) compounds or oxides.
Reduction: Metallic lead.
Substitution: New lead carboxylates or organometallic compounds.
Applications De Recherche Scientifique
Lead(II) isodecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other lead-based compounds and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized as a lubricant additive and stabilizer in the production of certain types of plastics and polymers.
Mécanisme D'action
The mechanism by which lead(II) isodecanoate exerts its effects involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Lead(II) acetate: Another lead salt with similar properties but different applications.
Lead(II) stearate: Used as a stabilizer in plastics, similar to lead(II) isodecanoate.
Lead(II) chloride: Commonly used in laboratory settings for various chemical reactions.
Uniqueness: this compound is unique due to its specific structure and the presence of isodecanoate ligands, which impart distinct physical and chemical properties. Its applications in lubrication and plastic stabilization are particularly noteworthy, setting it apart from other lead compounds.
Propriétés
Numéro CAS |
84852-34-6 |
|---|---|
Formule moléculaire |
C20H38O4Pb |
Poids moléculaire |
550 g/mol |
Nom IUPAC |
lead(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QMCBXDKFCYNTSF-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


